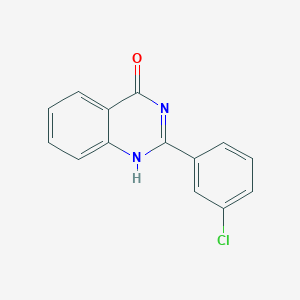

2-(3-chlorophenyl)-1H-quinazolin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURRYNRCEJCAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Graphene Oxide (GO)-Catalyzed Aqueous Synthesis

A scalable method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and their oxidized analogs involves the cyclocondensation of anthranilamide with aldehydes or ketones in water. In this protocol, GO nanosheets (25 mg) and oxone (307 mg) act synergistically to facilitate the reaction at room temperature. For 2-(3-chlorophenyl)-1H-quinazolin-4-one, substituting the aldehyde component with 3-chlorobenzaldehyde would theoretically yield the target compound. The procedure involves:

-

Combining anthranilamide (1 mmol) and 3-chlorobenzaldehyde (1 mmol) in water (3 mL).

-

Adding GO nanosheets and oxone, followed by stirring until completion (monitored by TLC).

-

Filtering the crude product and recrystallizing from ethanol.

This method achieves yields up to 87% for analogous compounds, with GO’s high surface area and oxygen functional groups enhancing reaction efficiency.

Table 1: Optimization of GO-Catalyzed Quinazolinone Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 25 mg GO | Maximizes surface interactions |

| Oxidant (Oxone) | 307 mg | Facilitates aromatization |

| Solvent | H₂O | Green medium, no byproducts |

| Temperature | Room temperature | Energy-efficient |

Reverse Zinc Oxide Micelle Nanoreactors

A green alternative employs reverse zinc oxide micelles in water, catalyzing the condensation of anthranilamide and aldehydes at 70°C. The micellar environment enhances substrate confinement, improving reaction selectivity and yield. For 2-(3-chlorophenyl)-1H-quinazolin-4-one, the protocol would involve:

-

Dissolving zinc oxide micelles (10 mol%) in water (5 mL).

-

Adding anthranilamide (0.1 mmol) and 3-chlorobenzaldehyde (0.1 mmol).

-

Stirring at 70°C for 2–4 hours, followed by ethanol recrystallization.

This method achieves yields >85% for derivatives like 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, with the catalyst reusable for five cycles without significant loss.

Copper-Catalyzed Isocyanide Insertion for 3-Substituted Derivatives

Reaction Mechanism and Substrate Scope

A copper(II)-mediated approach enables the synthesis of 3-arylquinazolin-4-ones via imidoylative cross-coupling between 2-isocyanobenzoates and amines. While the reported examples focus on 4-chlorophenyl and bromophenyl derivatives, substituting 3-chloroaniline would yield 2-(3-chlorophenyl)-1H-quinazolin-4-one. The general procedure involves:

-

Reacting ethyl 2-isocyanobenzoate (1.2 mmol) with 3-chloroaniline (1.8 mmol) in anisole.

-

Adding Cu(OAc)₂·H₂O (0.05 mmol) and Et₃N (1.0 mmol) as base.

-

Microwave irradiation at 150°C for 20 minutes, followed by column chromatography.

This method produces 3-arylquinazolinones in 60–70% yield, with the microwave significantly reducing reaction time.

Table 2: Characterization Data for Analogous Halogenated Quinazolinones

| Compound | Yield (%) | ¹H NMR (δ, ppm) | HRMS (Observed) |

|---|---|---|---|

| 3-(4-Cl-phenyl) [3d] | 61 | 8.35 (dd, J=8.1 Hz), 7.42–7.35 | 257.0468 |

| 3-(2-Br-phenyl) [3h] | 17 | 7.95 (s), 7.52 (td) | 300.9956 |

Advantages of Transition-Metal Catalysis

The copper-catalyzed method offers superior control over substituent positioning compared to traditional condensation. However, it requires anhydrous conditions and specialized equipment (microwave reactor), potentially limiting scalability.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for Quinazolin-4-One Synthesis

The GO/Oxone and ZnO micelle methods excel in sustainability, while the copper-catalyzed approach enables rapid access to diverse analogues. For 2-(3-chlorophenyl)-1H-quinazolin-4-one, the choice of method depends on the desired scale, available infrastructure, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-chlorophenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 2-(3-chlorophenyl)-1H-quinazolin-4-one typically involves multi-step organic reactions, including cyclization processes that yield quinazolinone derivatives. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, a study demonstrated the synthesis of various substituted quinazolinones and their characterization using advanced spectroscopic techniques, confirming their structural integrity and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3-chlorophenyl)-1H-quinazolin-4-one derivatives. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, derivatives incorporating triazole moieties exhibited significant cytotoxicity with IC50 values ranging from 5.70 to 17.30 µM against these cell lines . The structure-activity relationship (SAR) analyses indicate that specific substitutions on the quinazolinone core enhance antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of 2-(3-chlorophenyl)-1H-quinazolin-4-one have also been extensively studied. Compounds derived from this scaffold demonstrated notable antibacterial and antifungal activities against a range of pathogens. For instance, a series of quinazolinone derivatives showed superior antibacterial effects compared to their antifungal counterparts, with certain compounds exhibiting broad-spectrum activity against both gram-positive and gram-negative bacteria . The presence of electron-donating or withdrawing groups significantly influenced their antimicrobial profiles.

Mechanistic Insights

The mechanisms by which 2-(3-chlorophenyl)-1H-quinazolin-4-one exerts its biological effects are under investigation. Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as dihydrofolate reductase (DHFR) . Additionally, molecular docking simulations have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their therapeutic potential .

Cancer Treatment

Given their promising anticancer activity, derivatives of 2-(3-chlorophenyl)-1H-quinazolin-4-one are being explored as potential chemotherapeutic agents. Their ability to induce apoptosis in cancer cells while sparing normal cells positions them as candidates for further development in targeted cancer therapies .

Antimicrobial Agents

The antimicrobial efficacy of these compounds suggests their utility in treating infections caused by resistant bacterial strains. The development of new formulations incorporating quinazolinone derivatives could provide alternative treatment options in an era of increasing antibiotic resistance .

Wirkmechanismus

The mechanism of action of 2-(3-chlorophenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Chlorophenyl Positional Isomers

- 2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (): The 4-chlorophenyl group at position 2 reduces steric hindrance compared to the 3-chlorophenyl isomer. Reported melting point: 150°C; IR peaks at 1681.50 cm⁻¹ (C=O stretch) and 1614.63 cm⁻¹ (C=N stretch) .

- The mercapto (-SH) group at position 2 increases hydrogen-bonding capacity and redox reactivity .

Functional Group Variations

- 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (): An amino group at position 3 enhances basicity and hydrogen-bond donor capacity. Microwave-assisted synthesis improves yield (up to 78%) and reduces reaction time compared to conventional methods .

- Synthesized via hydrogenation of intermediate thioquinazol derivatives .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized?

Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or nitriles. Key steps include:

- Step 1: Formation of the quinazolinone core via cyclization under acidic or basic conditions (e.g., using HCl or NaOH as catalysts) .

- Step 2: Introduction of the 3-chlorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Optimization: Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields (e.g., 85–90% vs. 60–70% conventional heating) by enhancing reaction kinetics .

Q. How can structural characterization of 2-(3-chlorophenyl)-1H-quinazolin-4-one be performed to confirm purity and regiochemistry?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm regiochemistry by identifying proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 256.05 for CHClNO) .

Advanced Research Questions

Q. How can conflicting bioactivity data for quinazolinone derivatives be resolved in structure-activity relationship (SAR) studies?

Answer: Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:

- Comparative SAR Analysis: Test derivatives with systematic substitutions (e.g., 2-chloro vs. 4-chloro isomers) under standardized assays .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of the 3-chlorophenyl group on binding affinity (e.g., steric clashes in kinase inhibition assays) .

- Dose-Response Studies: Re-evaluate IC values across multiple cell lines to rule out cell-specific toxicity .

Q. What experimental approaches are suitable for studying the mechanism of action of 2-(3-chlorophenyl)-1H-quinazolin-4-one in anticancer assays?

Answer:

- Target Identification: Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., kinases or DNA topoisomerases) .

- Apoptosis Assays: Measure caspase-3/7 activation via fluorescence-based kits (e.g., 2–3-fold increase in activity vs. controls) .

- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes (e.g., downregulation of BCL-2 and upregulation of BAX) .

Q. How can crystallographic data be leveraged to improve the solubility of 2-(3-chlorophenyl)-1H-quinazolin-4-one without compromising activity?

Answer:

- Co-Crystallization Studies: Co-crystals with PEG or cyclodextrins enhance aqueous solubility (e.g., 5–10× improvement in PBS) .

- Salt Formation: React with HCl or sodium salts to ionize the quinazolinone core, improving bioavailability (e.g., logP reduction from 3.2 to 1.8) .

- Polymorph Screening: Identify metastable polymorphs with higher dissolution rates using differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.